molecular formula C21H14F2 B12581981 9-Benzyl-1,8-difluoroanthracene CAS No. 184920-29-4

9-Benzyl-1,8-difluoroanthracene

Cat. No.: B12581981
CAS No.: 184920-29-4
M. Wt: 304.3 g/mol
InChI Key: GOKAYHAJAIPACQ-UHFFFAOYSA-N
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Description

9-Benzyl-1,8-difluoroanthracene, with the CAS Registry Number 184920-29-4, is a specialized organic compound with the molecular formula C 21 H 14 F 2 . This compound is a derivative of anthracene, a tricyclic aromatic hydrocarbon, which has been functionalized with two fluorine atoms at the 1 and 8 positions and a benzyl group at the 9-position . This specific structure contributes to distinct chemical properties and reactivity compared to other anthracene derivatives. As a fluorinated anthracene compound, it holds significant value in advanced research and development. Its potential applications span several fields, including use as a building block or intermediate in organic synthesis, and in materials science, where its unique electronic characteristics may be exploited . Researchers can utilize this compound to develop novel functional materials or to study structure-property relationships in polycyclic aromatic systems. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

184920-29-4

Molecular Formula

C21H14F2

Molecular Weight

304.3 g/mol

IUPAC Name

9-benzyl-1,8-difluoroanthracene

InChI

InChI=1S/C21H14F2/c22-18-10-4-8-15-13-16-9-5-11-19(23)21(16)17(20(15)18)12-14-6-2-1-3-7-14/h1-11,13H,12H2

InChI Key

GOKAYHAJAIPACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C(=CC4=C2C(=CC=C4)F)C=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium salts in the presence of fluoroborate to introduce fluorine atoms . The benzyl group can be introduced through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst .

Industrial Production Methods: Industrial production of 9-Benzyl-1,8-difluoroanthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 9-Benzyl-1,8-difluoroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Simpler anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights two compounds for comparative analysis: 9-Benzyl-1,3-diphenylfluorene () and Benzathine benzylpenicillin (). While the latter is pharmacologically distinct (a penicillin derivative), the former shares structural similarities with 9-Benzyl-1,8-difluoroanthracene and is analyzed below.

Table 1: Key Properties of this compound and Analogues

Property This compound 9-Benzyl-1,3-diphenylfluorene (XIV) Benzathine benzylpenicillin
Core Structure Anthracene Fluorene Bicyclic β-lactam
Substituents 1,8-F; 9-benzyl 1,3-diphenyl; 9-benzyl Benzylpenicillin salt
Melting Point N/A 115–118°C (recrystallized) Not applicable (salt form)
Synthesis Method N/A Benzylation of 1,3-diphenylfluorene Salt formation with dibenzylethylenediamine
Spectroscopic Data N/A Distinct IR vs. parent compound Pharmacopeial assay specifications
Applications Hypothesized: Organic electronics Intermediate in PAH synthesis Antibiotic formulation

Key Observations

Structural Differences: The anthracene core of this compound differs from the fluorene core of 9-Benzyl-1,3-diphenylfluorene. Anthracene’s extended conjugation may enhance electronic delocalization compared to fluorene, which has a five-membered central ring.

Synthetic Pathways :

  • 9-Benzyl-1,3-diphenylfluorene is synthesized via benzylation of 1,3-diphenylfluorene , suggesting that similar methods (e.g., Friedel-Crafts alkylation) could apply to this compound. However, fluorine’s deactivating nature may necessitate harsher conditions or catalysts.

Physical Properties :

  • The melting point of 9-Benzyl-1,3-diphenylfluorene (115–118°C) provides a benchmark for benzylated PAHs. Anthracene derivatives typically exhibit higher melting points due to stronger π-π stacking, but fluorine’s steric effects might reduce crystallinity in this compound.

Spectroscopic Behavior :

  • The infrared (IR) spectrum of 9-Benzyl-1,3-diphenylfluorene differs significantly from its parent compound, indicating that benzylation alters vibrational modes . For this compound, similar shifts in IR or NMR spectra would be expected, particularly in C–F stretching regions (~1100–1200 cm⁻¹).

Functional Contrast with Benzathine Benzylpenicillin :

  • While both compounds contain benzyl groups, Benzathine benzylpenicillin’s pharmacological role as a penicillin salt underscores the diversity of benzyl-containing molecules. This comparison highlights the importance of core structure in determining application domains.

Research Implications and Limitations

  • The provided evidence lacks direct data on this compound, necessitating extrapolation from fluorene analogues. Further experimental studies are required to confirm its photophysical properties and synthetic feasibility.
  • Comparative analysis with non-PAHs like Benzathine benzylpenicillin illustrates the breadth of benzyl-functionalized compounds but underscores the need for domain-specific comparisons (e.g., PAHs vs. PAHs).

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